2-(dimethoxymethyl)benzaldehyde
Description
Properties
CAS No. |
132233-84-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethoxymethyl Benzaldehyde and Its Structural Analogues
Direct Acetalization Routes to 2-(dimethoxymethyl)benzaldehyde
Direct acetalization involves the protection of the aldehyde group of an ortho-substituted benzaldehyde (B42025) as a dimethyl acetal (B89532). This method is advantageous when the starting aldehyde is readily available.
Acid-Catalyzed Acetal Formation from Ortho-Substituted Benzaldehydes
The formation of acetals from aldehydes and alcohols is a classic and widely used reaction in organic synthesis, typically catalyzed by acid. nih.govyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. pearson.comlibretexts.orgyoutube.com A subsequent dehydration step, also acid-catalyzed, leads to the final acetal product. libretexts.orgkhanacademy.org
In the context of synthesizing this compound, an ortho-substituted benzaldehyde is treated with methanol (B129727) in the presence of an acid catalyst. nih.govchegg.com Common acid catalysts include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. acs.org The reaction is an equilibrium process, and to drive it towards the product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov
However, recent studies have shown that acetalization can proceed smoothly with very low loadings of acid (e.g., 0.1 mol%) without the need for water removal. nih.gov This method has proven to be effective for a wide range of aldehydes, including those with acid-sensitive groups. nih.govacs.org The choice of acid and reaction conditions can be tailored to the specific substrate to maximize the yield and minimize side reactions. nih.gov
Table 1: Examples of Acid-Catalyzed Acetalization of Various Aldehydes with Methanol
| Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 0.1% HCl | Ambient | 0.5 | >99 |
| 4-Methoxybenzaldehyde | 0.1% HCl | Ambient | 0.5 | >99 |
| 4-Nitrobenzaldehyde | 0.1% HCl | Ambient | 0.5 | >99 |
| Cinnamaldehyde | 0.1% HCl | Ambient | 0.5 | 98 |
Data sourced from a study on versatile acetal formation using trace conventional acids. nih.gov
Photochemical and Trace-Acid Catalysis in Aldehyde Acetalization
In addition to traditional acid catalysis, photochemical methods have emerged as a milder alternative for acetal formation. acs.orgnih.gov These reactions often proceed under neutral conditions, making them suitable for substrates with acid-sensitive functional groups. acs.org One approach involves the use of a photocatalyst, such as eosin (B541160) Y or thioxanthenone, which, upon irradiation with visible light, can facilitate the acetalization of aldehydes with alcohols in good to excellent yields. acs.orgrsc.org
The mechanism of photochemical acetalization can involve the in-situ generation of a catalytic amount of acid. acs.orgnih.gov For example, using chloranil (B122849) as a sensitizer (B1316253) in methanol, a photocatalyst is generated that initiates the acetalization process. acs.orgnih.gov These light-mediated strategies are often chemoselective for aldehydes over ketones. acs.org
Trace-acid catalysis represents another refinement of the classical method. It has been demonstrated that minute quantities of conventional acids (as low as 0.03 mol%) can effectively catalyze the acetalization of a broad scope of aldehydes and ketones. nih.gov This approach offers high yields, broad substrate compatibility, and environmentally friendly conditions. nih.gov
Synthesis via Organometallic Intermediates
An alternative and powerful strategy for the synthesis of this compound involves the use of organometallic intermediates, specifically organolithium reagents. This "bottom-up" approach builds the aldehyde functionality onto a pre-existing aromatic ring bearing the dimethoxymethyl group.
Directed Lithiation and Subsequent Formylation or Alkylation
Directed ortho-metalation (DoM) is a key reaction in this synthetic route. wikipedia.orgbaranlab.org It allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The dimethoxymethyl group can act as an effective DMG, directing the lithiation to the adjacent position on the benzene (B151609) ring.
The generation of the key intermediate, [2-(dimethoxymethyl)phenyl]lithium, is typically achieved by treating benzaldehyde dimethyl acetal or a related derivative with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.orgcommonorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to prevent side reactions. The lithium atom coordinates to one of the oxygen atoms of the acetal, facilitating the deprotonation of the ortho-proton. baranlab.org
Table 2: Common Organolithium Bases for Directed ortho-Metalation
| Organolithium Reagent | Typical Solvent | Typical Temperature (°C) |
| n-Butyllithium | THF, Diethyl ether | -78 to 0 |
| sec-Butyllithium | THF, Diethyl ether | -78 |
| tert-Butyllithium | THF, Diethyl ether | -78 |
This table provides a general overview of conditions and is not exhaustive.
Once the [2-(dimethoxymethyl)phenyl]lithium is formed in situ, it can be reacted with a suitable electrophile to introduce the formyl group. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). commonorganicchemistry.com The organolithium reagent adds to the carbonyl group of DMF to form a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired this compound. shreevissnuscientific.in This reaction is a variation of the Bouveault aldehyde synthesis. shreevissnuscientific.inyoutube.com
The use of organolithium reagents and DMF for formylation is a versatile method applicable to a wide range of substrates. commonorganicchemistry.com The reaction is generally high-yielding and provides a direct route to the target aldehyde.
Conversion from Halogenated Aromatic Precursors
A common and effective approach to synthesizing this compound involves the functionalization of a pre-existing halogenated aromatic ring that already contains the dimethoxymethyl group. This strategy leverages the reactivity of the carbon-halogen bond for the introduction of the formyl group or its synthetic equivalent.
A key precursor for the synthesis of this compound is 1-bromo-2-(dimethoxymethyl)benzene. This compound can be readily prepared from 2-bromobenzaldehyde (B122850) through acetalization. The subsequent conversion of the bromo group to a formyl group can be achieved through a lithium-halogen exchange followed by formylation.
The lithium-halogen exchange reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organolithium compound. mdpi.com This reaction is typically fast and proceeds with high efficiency, especially for aryl bromides. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles.
For the synthesis of this compound, 1-bromo-2-(dimethoxymethyl)benzene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate 2-(dimethoxymethyl)phenyllithium. This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. researchgate.net An acidic workup then hydrolyzes the intermediate to afford the desired this compound.
Table 2: Synthesis of this compound via Lithium-Halogen Exchange
| Step | Reactants | Reagents | Product |
| 1 | 1-Bromo-2-(dimethoxymethyl)benzene | n-BuLi, THF, -78 °C | 2-(Dimethoxymethyl)phenyllithium |
| 2 | 2-(Dimethoxymethyl)phenyllithium | DMF, -78 °C to rt | This compound |
An alternative to lithium-halogen exchange is the formation of a Grignard reagent. Reacting 1-bromo-2-(dimethoxymethyl)benzene with magnesium metal yields the corresponding phenylmagnesium bromide. wikipedia.orgyoutube.comsigmaaldrich.com This Grignard reagent can then be reacted with a suitable formylating agent to produce the target aldehyde.
The synthesis of fluorinated analogues of this compound is of interest for various applications, including medicinal chemistry and materials science. A common strategy involves the preparation of a fluorinated phenylboronic acid, which can then be used in a subsequent cross-coupling reaction or other transformations to introduce the aldehyde functionality.
One approach to synthesize a key precursor, a fluorinated bromobenzaldehyde, involves a Sandmeyer-type reaction. For instance, a fluoro-substituted bromoaniline can be diazotized and subsequently converted to the corresponding bromobenzaldehyde. This fluorinated bromobenzaldehyde can then be protected as its dimethyl acetal.
A more direct route to fluorinated precursors involves the synthesis of fluorinated phenylboronic acids. mdpi.com These can be prepared from the corresponding fluorinated aryl halides through lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate. Subsequent hydrolysis yields the desired fluorinated phenylboronic acid. These boronic acids are versatile intermediates for introducing the fluorinated aryl moiety into various molecules. nih.gov For example, 5-trifluoromethyl-2-formylphenylboronic acid has been synthesized from the corresponding bromobenzaldehyde. mdpi.com
Table 3: General Scheme for Fluorinated Precursor Synthesis
| Precursor Type | Starting Material | Key Transformation(s) |
| Fluorinated Bromobenzaldehyde Acetal | Fluoro-substituted Bromoaniline | Diazotization, Formylation, Acetalization |
| Fluorinated Phenylboronic Acid | Fluorinated Aryl Halide | Lithium-Halogen Exchange, Borylation, Hydrolysis |
These fluorinated precursors can then be subjected to cross-coupling reactions or other synthetic manipulations to afford the target fluorinated 2-(dimethoxymethyl)benzaldehydes.
Chemical Reactivity and Transformation Pathways of 2 Dimethoxymethyl Benzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 2-(dimethoxymethyl)benzaldehyde, readily undergoing reactions typical of aromatic aldehydes.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This fundamental reactivity is central to many of its transformations. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation yields an alcohol. libretexts.org
However, compared to aliphatic aldehydes, aromatic aldehydes like this compound exhibit reduced reactivity. pressbooks.publibretexts.org This is due to the electron-donating resonance effect of the benzene (B151609) ring, which lessens the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.publibretexts.org
Common nucleophilic addition reactions include:
Grignard Reactions: Treatment with Grignard reagents (R-MgX) leads to the formation of secondary alcohols.
Wittig Reactions: Reaction with phosphorus ylides (Wittig reagents) provides a method for synthesizing alkenes.
Cyanohydrin Formation: The addition of a cyanide ion, typically from a source like HCN or NaCN, results in the formation of a cyanohydrin. pressbooks.pub
Condensation Reactions
This compound can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.
Aldol-Type Condensations: In the presence of a base, it can react with enolizable ketones or aldehydes (in a crossed aldol (B89426) condensation) to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyl compounds. chemcess.commnstate.edu For instance, the reaction with acetone, catalyzed by a base, can lead to the formation of a chalcone-like structure. mnstate.edu
Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, such as malonic acid derivatives, in the presence of a weak base (like piperidine (B6355638) or an amine with a Lewis acid). nih.gov These reactions are valuable for synthesizing substituted alkenes. nih.gov The product selectivity in these reactions can often be controlled by the reaction conditions. nih.gov
Benzoin (B196080) Condensation: While classic benzoin condensation involves two molecules of benzaldehyde (B42025), derivatives like this compound can potentially undergo similar reactions. chemcess.com
Transformations Involving the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl acetal group primarily serves as a protecting group for a second aldehyde functionality. Its stability and selective removal are key aspects of its utility in multi-step syntheses.
Selective Acetal Cleavage and Hydrolysis
The acetal group is stable under neutral and basic conditions but is sensitive to acid. organic-chemistry.org This property allows for its selective removal to reveal the aldehyde. The hydrolysis of the acetal is an equilibrium process and is typically carried out in the presence of an acid catalyst and water. organic-chemistry.orgyoutube.com Various mild methods for deprotection have been developed to avoid affecting other acid-sensitive functional groups in the molecule. organic-chemistry.org Catalysts such as cerium(III) triflate or iodine can be used for chemoselective cleavage under nearly neutral conditions. organic-chemistry.org
Reactions Preserving the Acetal Moiety
In many synthetic applications, the acetal group is intentionally preserved while other parts of the molecule are modified. Due to its stability towards nucleophiles and bases, a wide range of reactions can be performed on the free aldehyde group or other parts of the molecule without affecting the acetal. organic-chemistry.org For example, reactions involving Grignard reagents or hydride reductions can be carried out on the aldehyde functionality while the acetal remains intact. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This makes the acetal an excellent protecting group. libretexts.orgmasterorganicchemistry.com
Intramolecular Cyclization and Ring-Forming Reactions
The presence of both an aldehyde and a protected aldehyde on the same aromatic ring provides a unique scaffold for intramolecular reactions, leading to the formation of various heterocyclic and polycyclic systems. Following the deprotection of the acetal to reveal a second aldehyde group, the resulting dialdehyde (B1249045) can undergo intramolecular reactions.
Depending on the reaction partners and conditions, a variety of cyclization pathways can be initiated. For instance, intramolecular aldol-type reactions can lead to the formation of fused ring systems. The strategic placement of the two functional groups allows for the synthesis of complex molecular architectures. Research has shown that derivatives of 2-formylbenzaldehyde can be used in sequential Knoevenagel condensation/cyclization reactions to synthesize indene (B144670) and benzofulvene derivatives. nih.gov Furthermore, intramolecular redox cyclization reactions have been developed to synthesize cinnolines from related 2-nitrobenzyl alcohol derivatives, which proceed through a 2-nitrosobenzaldehyde intermediate. nih.gov
Formation of Heterocyclic Scaffolds (e.g., Indenoquinolines)
The strategic positioning of the two functionalities in this compound makes it a promising precursor for the synthesis of fused heterocyclic systems like indenoquinolines. A plausible synthetic approach involves a multi-component reaction strategy. In such a reaction, the dimethoxymethyl group would first be hydrolyzed under acidic conditions to reveal the aldehyde. This in situ-generated ortho-dicarbonyl equivalent could then undergo a condensation reaction with an appropriate amine, such as an aniline (B41778) derivative, and an active methylene compound, like 1,3-indandione, to construct the indenoquinoline core. This type of reaction, often a variation of the Friedländer annulation, would proceed through a series of condensation and cyclization steps to yield the final polycyclic aromatic scaffold. While direct literature examples for the synthesis of indenoquinolines starting specifically from this compound are not extensively documented, the fundamental principles of multi-component reactions strongly support its potential in this capacity.
Cyclization to 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates from Derivatives
A notable application of this compound derivatives is in the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. A novel and efficient method for the preparation of these compounds has been developed, starting from derivatives of this compound. researchgate.netwuxibiology.com The process begins with the generation of a [2-(dimethoxymethyl)phenyl]lithium species from 1-bromo-2-(dimethoxymethyl)benzenes. This organolithium reagent then reacts with α-keto esters to produce 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates.
These hydroxy acetal intermediates undergo a p-toluenesulfonic acid (TsOH)-catalyzed cyclization, which is followed by oxidation of the resulting cyclic acetals with pyridinium (B92312) chlorochromate (PCC) to afford the desired 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates in satisfactory yields. researchgate.netwuxibiology.com This transformation showcases the utility of the dimethoxymethyl group as a masked aldehyde that facilitates the construction of the benzofuranone core.
Table 1: Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates from this compound Derivatives
| Starting Material (Derivative of this compound) | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxypropanoate | 1. TsOH (cat.), CH2Cl2, rt; 2. PCC, MS 4A, CH2Cl2, rt | Methyl 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate | 85 | researchgate.netwuxibiology.com |
| 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxybutanoate | 1. TsOH (cat.), CH2Cl2, rt; 2. PCC, MS 4A, CH2Cl2, rt | Ethyl 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate | 82 | researchgate.netwuxibiology.com |
| 2-[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxypropanoate | 1. TsOH (cat.), CH2Cl2, rt; 2. PCC, MS 4A, CH2Cl2, rt | Methyl 5,6-dimethoxy-1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate | 78 | researchgate.netwuxibiology.com |
Domino Addition/Cycloisomerization to Isochromenes
The synthesis of isochromenes often proceeds through the cycloisomerization of ortho-alkynylbenzaldehydes. While this compound does not possess an alkynyl group, its structure is amenable to modification to generate the necessary precursor for a domino addition/cycloisomerization sequence. A hypothetical, yet synthetically viable, route would involve the conversion of the benzaldehyde moiety of this compound into an alkyne, for instance, through a Corey-Fuchs or Seyferth-Gilbert homologation.
Once the ortho-alkynylbenzaldehyde acetal is formed, a domino reaction can be initiated. This would involve the addition of a nucleophile to the alkyne, followed by cycloisomerization onto the aldehyde, which would be deprotected in situ under the reaction conditions. This sequence would lead to the formation of a substituted isochromene. The dimethoxymethyl group plays a crucial role in this proposed pathway by allowing for the selective transformation of the other aldehyde group first, thereby enabling a controlled and stepwise construction of the isochromene ring system.
Tandem and Cascade Processes Initiated by this compound
The dimethoxymethyl group is an excellent latent aldehyde, making this compound an ideal substrate for tandem and cascade reactions that are initiated by its deprotection. researchgate.net A classic example is a tandem deacetalization-Knoevenagel condensation. In a one-pot process, the dimethoxymethyl group can be hydrolyzed under acidic conditions to generate the free aldehyde. This aldehyde can then react with an active methylene compound in the presence of a base to yield an α,β-unsaturated product. This strategy avoids the isolation of the potentially reactive and unstable ortho-dicarbonyl intermediate. researchgate.netrsc.org
Table 2: Plausible Tandem Deprotection-Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst/Conditions | Expected Product |
|---|---|---|
| Malononitrile | Acid (for deprotection), then Base (e.g., piperidine) | 2-((2-formylphenyl)methylene)malononitrile |
| Diethyl malonate | Acid (for deprotection), then Base (e.g., sodium ethoxide) | Diethyl 2-((2-formylphenyl)methylene)malonate |
| 1,3-Indandione | Acid (for deprotection), then Base (e.g., piperidine) | 2-((2-formylphenyl)methylene)-1H-indene-1,3(2H)-dione |
A similar tandem process involves a deacetalization followed by a Henry reaction with a nitroalkane, or an aldol reaction with a ketone, further demonstrating the versatility of this compound in initiating cascade sequences for the efficient construction of complex molecules.
Regioselectivity and Stereoselectivity in Complex Transformations
The chemical transformations involving this compound and its derivatives are often characterized by high levels of regioselectivity and stereoselectivity.
Regioselectivity: In reactions such as electrophilic aromatic substitution on the benzene ring of a this compound derivative, the directing effects of the substituents play a crucial role. The dimethoxymethyl group is an ortho, para-director, as is the aldehyde group (though deactivating). The outcome of such a substitution would depend on the reaction conditions and the nature of the electrophile. For instance, in a Friedel-Crafts acylation, the substitution pattern will be influenced by the steric hindrance of the ortho-substituents and the electronic nature of the aromatic ring.
Stereoselectivity: The in situ-generated aldehyde from the dimethoxymethyl group can undergo stereoselective nucleophilic additions. The facial selectivity of the attack on the carbonyl group can be influenced by the adjacent ortho-substituent, which can lead to the preferential formation of one diastereomer over another. This is often rationalized by models such as the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the least hindered trajectory. For example, the reduction of the aldehyde or the addition of an organometallic reagent could proceed with a predictable level of diastereoselectivity, which is crucial in the synthesis of complex target molecules with defined stereochemistry.
Applications of 2 Dimethoxymethyl Benzaldehyde in Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The primary utility of 2-(dimethoxymethyl)benzaldehyde in organic synthesis stems from its nature as a "masked" or protected equivalent of benzene-1,2-dicarboxaldehyde (phthalaldehyde). The dimethyl acetal (B89532) group is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, which allows the free aldehyde group to undergo transformations without interference. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal a second aldehyde group, which can then participate in further reactions.
This differential reactivity is the cornerstone of its role as a versatile building block. It provides a strategic advantage for chemists, allowing for a stepwise approach to the synthesis of complex molecules where two different electrophilic sites are required to react at different stages of a synthetic sequence.
Below is a table detailing the reactivity of the distinct functional groups present in this compound:
| Functional Group | Chemical Structure | Reactivity and Synthetic Potential |
| Aldehyde | -CHO | Undergoes standard aldehyde reactions: nucleophilic addition, Wittig reactions, reductive amination, oxidation to a carboxylic acid, etc. This is typically the first site of reaction. |
| Dimethyl Acetal | -CH(OCH₃)₂ | Stable to bases, organometallics, and many oxidizing/reducing agents. Serves as a protecting group. Can be deprotected (hydrolyzed) with aqueous acid to reveal a second aldehyde group for subsequent reactions. |
Precursor for the Synthesis of Complex Heterocyclic Compounds
A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic compounds. The ortho-disposed aldehyde and latent aldehyde functionalities are perfectly positioned to react with dinucleophiles to form a variety of ring systems.
For instance, derivatives of this compound are instrumental in preparing substituted 2H-azirines. Specifically, 2-(dimethoxymethyl)-3-phenyl-2H-azirine can be synthesized and subsequently used as a key intermediate. The aldehyde functionality in the resulting azirine carboxaldehyde allows for selective reactions with reagents like amines, Grignard reagents, and Wittig reagents. These modified azirines are valuable precursors that can be converted into a wide array of important heterocyclic rings, including oxazoles, imidazoles, pyrazoles, pyrroles, and benzazepins.
The general strategy involves an initial reaction at one position, followed by a cyclization step that forms the heterocyclic core. The ability to unmask the second aldehyde group from the acetal at a desired point is crucial for the success of these multi-step syntheses.
Utility in the Preparation of Specialized Organic Molecules
While a versatile building block, the documented applications of this compound for certain specialized syntheses are specific and should be distinguished from those of its more common isomer, benzaldehyde (B42025) dimethyl acetal.
Synthesis of Selenocarbonyl Compounds
The use of acetals as effective reagents for the construction of selenocarbonyl compounds is a known methodology in organic chemistry. However, this application is prominently associated with benzaldehyde dimethyl acetal [C₆H₅CH(OCH₃)₂]. There is limited specific information in the surveyed literature detailing the use of this compound for this particular transformation.
Intermediates in Sugar Synthesis
In carbohydrate chemistry, acetals are frequently used as protecting groups for diols. Benzaldehyde dimethyl acetal is a common reagent used to form a 4,6-O-benzylidene acetal on glucose or similar monosaccharides, protecting these hydroxyl groups during multi-step syntheses. This specific application is characteristic of benzaldehyde or its simple acetals. The use of this compound for this purpose is not a standard procedure and is not widely documented. Its bulkier structure and additional reactive site would make it a non-traditional choice for routine sugar protection.
Development of Novel Synthetic Methodologies and Reagents
The development of novel synthetic methodologies often relies on uniquely functionalized starting materials. The structure of this compound lends itself to the design of cascade or domino reactions, where the deprotection of the acetal triggers a subsequent, intramolecular cyclization. Such strategies are highly efficient, as they allow for the formation of multiple chemical bonds in a single synthetic operation, reducing the number of steps, solvent use, and waste generation.
The preparation of a wide assortment of heterocyclic systems like oxazoles, imidazoles, and pyrazoles from this compound derivatives exemplifies its role in enabling complex synthetic pathways. By providing a reliable route to densely functionalized intermediates, it serves as a foundational tool for chemists to explore and develop new methods for constructing medicinally and materially relevant molecules.
Mechanistic and Computational Investigations of 2 Dimethoxymethyl Benzaldehyde Reactions
Mechanistic Elucidation of Synthetic Transformations
Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling reaction outcomes. For 2-(dimethoxymethyl)benzaldehyde, mechanistic studies have largely focused on the reactions of its core functional groups: the acetal (B89532) and the aldehyde.
The dimethoxymethyl group in this compound is a dimethyl acetal. The formation and hydrolysis of acetals are reversible processes catalyzed by acid. chemistrysteps.comlibretexts.org
Acetal Formation: The formation of an acetal from an aldehyde and an alcohol proceeds through a hemiacetal intermediate. libretexts.org The general mechanism involves the following key steps:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic attack by the alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to a protonated hemiacetal. libretexts.orgyoutube.com
Deprotonation: A base, often another alcohol molecule, removes a proton to yield a neutral hemiacetal. libretexts.orgyoutube.com
Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org
Elimination of water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion). masterorganicchemistry.com
Nucleophilic attack by a second alcohol molecule: A second molecule of the alcohol attacks the carbocation. libretexts.org
Deprotonation: Removal of a proton from the resulting intermediate gives the final acetal product. libretexts.org
Acetal Hydrolysis: The hydrolysis of an acetal back to the aldehyde and alcohol is the reverse of acetal formation and is also acid-catalyzed. chemistrysteps.com To drive the equilibrium toward the aldehyde, an excess of water is typically used. chemistrysteps.comlibretexts.org The mechanism involves:
Protonation of an acetal oxygen: One of the alkoxy groups is protonated, turning it into a good leaving group. chemistrysteps.com
Departure of the leaving group: The protonated alkoxy group leaves as an alcohol molecule, forming an oxonium ion. chemistrysteps.com
Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com
Deprotonation: A proton is transferred to a base, resulting in a hemiacetal. chemistrysteps.com
Protonation of the remaining alkoxy group: The second alkoxy group is protonated. chemistrysteps.com
Elimination of the second alcohol molecule: This forms a protonated aldehyde. chemistrysteps.com
Deprotonation: Removal of the final proton yields the aldehyde. chemistrysteps.com
A study on the acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727) using an acid catalyst provides a specific example of these mechanistic principles. researchgate.net Computational modeling of this reaction helped to determine the likely pathway for the formation of the corresponding acetal. researchgate.net
The presence of both an aldehyde and a protected aldehyde (the acetal) on the same aromatic ring in this compound allows for the possibility of tandem and intramolecular reactions, especially after the deprotection of the acetal.
For instance, in the synthesis of 1,8-dioxooctahydroxanthene derivatives, a tandem Knoevenagel condensation followed by a Michael addition and cyclization can occur between an aryl aldehyde and dimedone. researchgate.net While this example doesn't directly use this compound, it illustrates the type of multi-step sequences that can be designed involving aromatic aldehydes. The initial reaction creates an intermediate that can then undergo further intramolecular transformations. researchgate.net
Molecules containing both an alcohol and a carbonyl group can undergo intramolecular reactions to form cyclic hemiacetals, a common process in carbohydrate chemistry. libretexts.org Similarly, the strategic placement of reactive groups could enable this compound, after hydrolysis to the dialdehyde (B1249045), to participate in intramolecular cyclization reactions.
Theoretical and Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting chemical properties. Density Functional Theory (DFT) is a particularly powerful method for studying electronic structure and reactivity.
DFT calculations are widely used to model molecular structures, vibrational frequencies, and reaction pathways. researchgate.netresearchgate.net For example, DFT studies on molecules with similar structures, such as o-methoxybenzaldehyde, have been used to analyze their vibrational spectra (FT-IR and FT-Raman) and to understand the electronic properties through calculations of hyperpolarizability and Mulliken population analysis. researchgate.net
In a study of 2-methoxybenzaldehyde, DFT calculations were employed to investigate the C–H⋯O hydrogen bonds that lead to dimer formation. researchgate.net The calculated geometric parameters were found to be in good agreement with experimental values obtained from X-ray crystallography. researchgate.net Such studies provide a deep understanding of the intermolecular forces that can influence the bulk properties and reactivity of these compounds.
DFT has also been applied to elucidate the reaction mechanisms of related benzaldehyde (B42025) derivatives. For instance, the mechanism of the stereoselective carbon-carbon coupling of two 3,5-dimethoxy-benzaldehyde molecules, catalyzed by benzaldehyde lyase, was investigated using a mechanistic kinetic model. nih.gov This approach, which involves parameter estimation and model analysis, demonstrates the power of combining computational and experimental methods to understand complex enzymatic reactions. nih.gov
Computational models are increasingly used to predict the regio- and site-selectivity of organic reactions, which is a critical aspect of synthesis planning. rsc.org DFT can be used to calculate various reactivity descriptors that help in predicting how a molecule will behave in a reaction.
One of the key applications of DFT in this area is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's reactivity. For example, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com
By calculating properties such as charge distribution, bond orders, and the energies of potential intermediates and transition states, DFT can help predict the most likely reaction pathways and the selectivity of a given transformation. conicet.gov.ar These theoretical predictions can then guide experimental work, saving time and resources in the laboratory.
An exploration of the chemical compound this compound reveals significant potential for future research and application. This article delves into prospective advancements in its synthesis, reactivity, and integration into modern chemical manufacturing platforms.
Future Research Directions and Emerging Opportunities
The unique bifunctional nature of 2-(dimethoxymethyl)benzaldehyde, possessing both a reactive aldehyde and a protected aldehyde (acetal) in an ortho configuration, presents a fertile ground for chemical innovation. Future research is poised to unlock more efficient synthetic methods, discover novel chemical transformations, and leverage advanced technologies to harness its full potential.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for confirming the aldehyde proton (~9–10 ppm) and methoxy groups (~3.3–3.5 ppm). Coupling patterns resolve substituent positions on the aromatic ring .
- IR Spectroscopy : Stretching vibrations for C=O (∼1700 cm) and C-O (∼1250 cm) confirm aldehyde and ether functionalities .
- X-ray Crystallography : Resolves solid-state conformation, such as dihedral angles between aromatic rings (e.g., 78.31° in derivatives) and intermolecular interactions like CH-π bonds (2.8–3.1 Å distances) .
How should researchers handle and store this compound to ensure stability?
Basic Research Question
- Handling : Use nitrile gloves and lab coats to avoid skin contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the dimethoxy group .
How does this compound participate in acid-base bifunctional catalysis, and what mechanistic insights are available?
Advanced Research Question
In cascade reactions, the compound acts as a precursor via hydrolysis to benzaldehyde derivatives. For example, WOx/N-doped carbon catalysts promote sequential hydrolysis (acid-catalyzed) and Knoevenagel condensation (base-catalyzed) with ethyl cyanoacetate. Kinetic studies suggest the rate-determining step is dehydration, accelerated by Brønsted acid sites . Methoxy groups stabilize transition states through electron-donating effects, enhancing reaction efficiency .
How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?
Advanced Research Question
Discrepancies in bond angles or intermolecular interactions (e.g., hydrogen bonding vs. CH-π) may arise from crystallization solvents or temperature. For example:
- : Reports a dihedral angle of 78.31° between aromatic rings in DMF-synthesized derivatives .
- : Shows alternative packing modes due to bromine substituents altering steric effects .
Resolution Strategy : Compare unit cell parameters (e.g., space group, Z-value) and refine data using software like SHELXL. Validate with DFT calculations to reconcile experimental vs. theoretical geometries .
What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
Advanced Research Question
- Directing Effects : The methoxy group at the ortho position deactivates the ring, directing electrophiles (e.g., nitronium ions) to the para position. Steric hindrance from the dimethoxymethyl group further limits meta substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para substitution, while protic solvents may favor alternative pathways .
- Catalytic Systems : Lewis acids like AlCl enhance electrophilic attack at electron-deficient positions .
What are the implications of intermolecular interactions in the solid-state structure of this compound derivatives?
Advanced Research Question
Weak hydrogen bonds (e.g., C-H···O, 2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) influence crystal packing and material properties:
- Thermal Stability : Stronger intermolecular forces correlate with higher melting points .
- Solubility : CH-π interactions reduce solubility in nonpolar solvents, requiring DMF or DMSO for dissolution .
- Reactivity : Stacking arrangements may sterically hinder reaction sites, necessitating ball-milling or sonication for activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
